molecular formula C10H12N2O2 B1446212 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide CAS No. 1936148-98-9

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide

Cat. No.: B1446212
CAS No.: 1936148-98-9
M. Wt: 192.21 g/mol
InChI Key: OJGYUNBWHAUQTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide is a chemical compound belonging to the class of heterocyclic organic compounds It features a fused benzene and oxazepine ring system, which is substituted at the 7-position with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as amino alcohols or amino acids, followed by subsequent functional group modifications. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are often used to modify the compound's structure or to introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

  • Addition: Various electrophiles and nucleophiles can be used to add new groups to the compound.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products. These derivatives can have different physical and chemical properties, making them useful for further research and applications.

Scientific Research Applications

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: Research has explored its use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and inflammation.

  • Industry: Its derivatives are used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide exerts its effects involves interactions with molecular targets and pathways. The carboxamide group can form hydrogen bonds with biological targets, influencing their activity. The compound may also modulate signaling pathways by binding to receptors or enzymes, leading to downstream effects.

Comparison with Similar Compounds

  • Benzodiazepines: These compounds share a similar fused ring structure but differ in the presence of nitrogen atoms in the ring system.

  • Oxazepines: These compounds have a similar ring structure but lack the carboxamide group.

  • Thiazepines: These compounds are similar but contain sulfur atoms instead of oxygen in the ring system.

Uniqueness: 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide is unique due to its specific combination of a fused benzene and oxazepine ring system with a carboxamide group. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-10(13)7-1-2-9-8(5-7)6-12-3-4-14-9/h1-2,5,12H,3-4,6H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGYUNBWHAUQTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide
Reactant of Route 2
Reactant of Route 2
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide
Reactant of Route 3
Reactant of Route 3
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide
Reactant of Route 4
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide
Reactant of Route 5
Reactant of Route 5
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide
Reactant of Route 6
Reactant of Route 6
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.